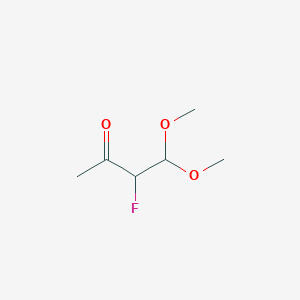

![molecular formula C7H7N3O2 B178762 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 135830-16-9](/img/structure/B178762.png)

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Descripción general

Descripción

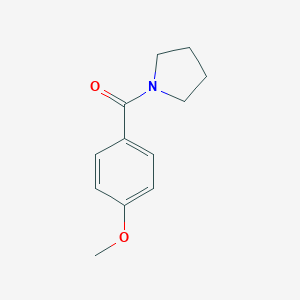

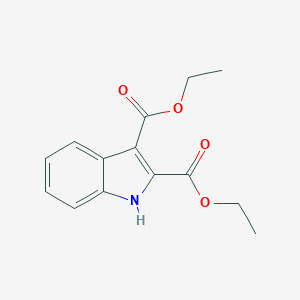

“1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are also various synthetic routes for imidazole and their derived products .Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is characterized by the presence of an imidazole ring. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

I have conducted a thorough search to gather information on the scientific research applications of “1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid”. Below are the unique applications across different fields:

Pharmaceutical Chemistry

This compound serves as a scaffold for the synthesis of various pharmaceutical agents. It has been used in the synthesis of an isostere of the indolyl drug pruvanserin, which showed significantly improved solubility in aqueous media compared to the original drug .

Antitubercular Activity

Imidazo[1,2-b]pyrazole derivatives have shown potential in treating tuberculosis (TB). Specific derivatives have demonstrated in vitro anti-TB activity against replicating and non-replicating strains, as well as multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB .

Cancer Research

Imidazo[1,2-b]pyrazole-7-carboxamides have been tested for cytotoxic activity against various leukemia cell lines, indicating potential applications in cancer treatment .

Organic Synthesis

The imidazo[1,2-b]pyrazole scaffold is valuable in organic synthesis. It has been used for selective functionalization using Br/Mg-exchange and regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Chemical Synthesis

Pyrazoles, including imidazo[1,2-b]pyrazoles, are useful in the synthesis of drugs and dyes. They are also employed in various chemical synthesis processes due to their reactivity and versatility .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole derivatives are generally highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .

Propiedades

IUPAC Name |

1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-9-2-3-10-6(9)5(4-8-10)7(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJYHHCMCASXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |

CAS RN |

135830-16-9 | |

| Record name | 1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

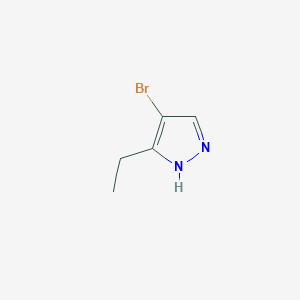

![1-[(1S,2S)-2-phenylcyclopropyl]ethanone](/img/structure/B178685.png)

![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate](/img/structure/B178689.png)